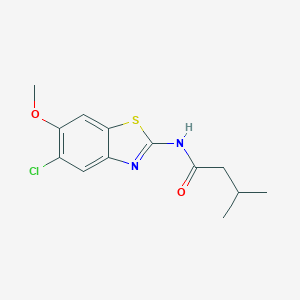
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in treating various diseases. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme responsible for the production of phosphatidic acid (PA) from phosphatidylcholine (PC).
Mécanisme D'action
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide exerts its effects by inhibiting PLD, an enzyme that plays a critical role in various cellular processes, including cell proliferation, migration, and vesicle trafficking. PLD catalyzes the hydrolysis of PC to produce PA, which is a key signaling molecule involved in various cellular processes. By inhibiting PLD, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide reduces the production of PA, leading to a decrease in cell proliferation and migration.
Biochemical and Physiological Effects:
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide inhibits the proliferation and migration of cancer cells by reducing the production of PA. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to protect against neurodegeneration by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide in lab experiments is its potency and specificity for PLD. 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to be a potent inhibitor of PLD, with an IC50 value in the nanomolar range. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide is highly specific for PLD, with minimal off-target effects. However, one of the limitations of using 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide. One area of interest is the development of more potent and selective PLD inhibitors. Additionally, further studies are needed to determine the optimal dosage and administration of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide for the treatment of various diseases. Furthermore, studies are needed to determine the long-term effects of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide on cellular processes and to identify any potential side effects. Finally, the potential of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide as a therapeutic agent for various diseases should be explored further in clinical trials.
Méthodes De Synthèse
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide can be synthesized using a three-step reaction sequence. The first step involves the reaction of 4-iodo-2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with 2-fluoroaniline to form the amide intermediate. Finally, the amide intermediate is reacted with sodium hydride and methyl iodide to form 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide.
Applications De Recherche Scientifique
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide inhibits the proliferation of cancer cells and induces apoptosis in various cancer cell lines. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to reduce inflammation in animal models of various inflammatory diseases, including arthritis and sepsis. Furthermore, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease.
Propriétés
Formule moléculaire |
C15H13FINO |
|---|---|
Poids moléculaire |
369.17 g/mol |
Nom IUPAC |
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H13FINO/c1-9-8-14(10(2)7-13(9)17)18-15(19)11-5-3-4-6-12(11)16/h3-8H,1-2H3,(H,18,19) |
Clé InChI |
YUWYOWJQOUSLIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CC=C2F |
SMILES canonique |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxy-3-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244502.png)
![N-{4-methoxy-3-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B244503.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244504.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244507.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244508.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)
![N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244512.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)


![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)